Barium-138

説明

Barium-138 is a stable isotope of the chemical element barium, which belongs to the alkaline earth metal group in the periodic table. It has an atomic number of 56 and a mass number of 138, making it the most abundant isotope of barium, accounting for approximately 71.7% of natural barium . This compound is characterized by its high atomic mass and stability, and it does not undergo radioactive decay.

準備方法

Synthetic Routes and Reaction Conditions

Barium-138 can be isolated from natural barium sources through various methods. One common method involves the use of ion exchange chromatography, where barium ions are separated based on their isotopic mass . This method is particularly useful for obtaining high-purity this compound for scientific research and industrial applications.

Industrial Production Methods

In industrial settings, this compound is typically produced as a byproduct of the extraction and processing of barium minerals such as barite (barium sulfate) and witherite (barium carbonate). The extraction process involves crushing the mineral ores, followed by chemical treatments to isolate barium compounds. These compounds are then subjected to further purification processes to obtain this compound .

化学反応の分析

Types of Reactions

Barium-138, like other barium isotopes, undergoes various chemical reactions, including:

Oxidation: Barium reacts with oxygen to form barium oxide (BaO) and barium peroxide (BaO₂) under different conditions.

Reduction: Barium can be reduced from its compounds using strong reducing agents such as hydrogen or carbon.

Substitution: Barium can participate in substitution reactions, where it replaces other cations in compounds.

Common Reagents and Conditions

Oxidation: Barium reacts with oxygen at elevated temperatures to form barium oxide.

Reduction: Barium compounds can be reduced using hydrogen gas at high temperatures to yield elemental barium.

Substitution: Barium can replace other cations in aqueous solutions, particularly in the presence of complexing agents.

Major Products Formed

Barium Oxide (BaO): Formed by the oxidation of barium in the presence of oxygen.

Barium Peroxide (BaO₂): Formed by the oxidation of barium in excess oxygen.

Elemental Barium: Obtained by the reduction of barium compounds using hydrogen or carbon.

科学的研究の応用

Barium-138 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to investigate the role of barium in biological systems.

作用機序

The mechanism of action of barium-138 depends on its chemical form and application. In medical imaging, barium sulfate works by increasing the absorption of X-rays, allowing for clear visualization of the gastrointestinal tract . The high atomic number of barium (56) makes it an effective contrast agent, as it absorbs X-rays more efficiently than surrounding tissues .

類似化合物との比較

Barium-138 can be compared with other stable isotopes of barium, such as barium-137 and barium-136. While all these isotopes share similar chemical properties, this compound is unique due to its higher natural abundance and stability . Other similar compounds include:

Barium-137: Another stable isotope of barium, accounting for approximately 11% of natural barium.

Barium-136: A stable isotope of barium, accounting for approximately 7.9% of natural barium.

This compound’s high natural abundance and stability make it particularly valuable for various scientific and industrial applications, distinguishing it from its isotopic counterparts.

特性

IUPAC Name |

barium-138 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJWYNOEDNPEQ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[138Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164473 | |

| Record name | Barium, isotope of mass 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.905247 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15010-01-2 | |

| Record name | Barium-138 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15010-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium, isotope of mass 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015010012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium, isotope of mass 138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

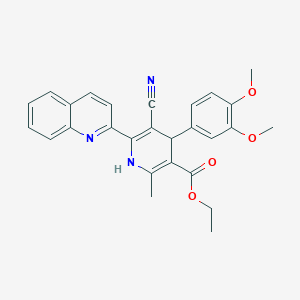

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)